Benzeneethanamine, N-ethyl-2,5-dimethoxy-

Description

The exact mass of the compound Benzeneethanamine, N-ethyl-2,5-dimethoxy- is 209.141578849 g/mol and the complexity rating of the compound is 164. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzeneethanamine, N-ethyl-2,5-dimethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzeneethanamine, N-ethyl-2,5-dimethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

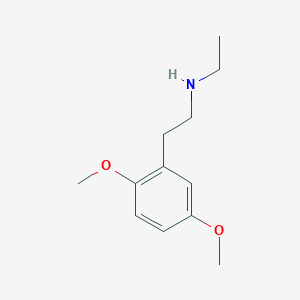

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)-N-ethylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-4-13-8-7-10-9-11(14-2)5-6-12(10)15-3/h5-6,9,13H,4,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDJIZKGMYQBQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=C(C=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401270680 | |

| Record name | Benzeneethanamine, N-ethyl-2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401270680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267470-52-9 | |

| Record name | Benzeneethanamine, N-ethyl-2,5-dimethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1267470-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanamine, N-ethyl-2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401270680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis Strategies for Benzeneethanamine, N-ethyl-2,5-dimethoxy-

The synthesis of the target compound fundamentally relies on the initial construction of the 2,5-dimethoxyphenethylamine (2C-H) core, followed by the introduction of an ethyl group to the primary amine.

Synthesis of 2,5-Dimethoxyphenethylamine Intermediates

The foundational precursor, 2,5-dimethoxyphenethylamine, can be synthesized through various routes, often starting from 2,5-dimethoxybenzaldehyde (B135726).

One common method involves the Henry reaction , where 2,5-dimethoxybenzaldehyde is condensed with nitromethane (B149229) in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) to form 2,5-dimethoxy-β-nitrostyrene. mdma.cherowid.org Subsequent reduction of the nitrostyrene (B7858105), often with powerful reducing agents like lithium aluminum hydride (LAH), yields the desired 2,5-dimethoxyphenethylamine. erowid.org

An alternative to the Henry reaction is the Darzen condensation . mdma.ch Here, 2,5-dimethoxybenzaldehyde reacts with a haloester in the presence of a base to form a glycidic ester, which can then be hydrolyzed and decarboxylated to yield 2,5-dimethoxyphenylacetaldehyde. mdma.ch The resulting aldehyde can be converted to the corresponding oxime and then reduced to the amine. mdma.ch

Another notable route begins with 1,4-dimethoxybenzene (B90301) and chloroacetyl chloride via a Friedel-Crafts acylation to produce α-chloro-2,5-dimethoxyacetophenone. google.com This intermediate can then be converted to α-amino-2,5-dimethoxyacetophenone, which is subsequently reduced to 2,5-dimethoxyphenethylamine. google.com

A method utilizing a Mannich reaction has also been described, starting from p-methoxyphenol. designer-drug.com This multi-step process involves the formation of a benzyltrimethylammonium (B79724) iodide intermediate, which is then converted to 2,5-dimethoxybenzylcyanide. designer-drug.com Reduction of the cyanide with a reagent like sodium borohydride (B1222165) in the presence of nickel chloride then affords 2,5-dimethoxyphenethylamine. designer-drug.com

A high-yielding, scalable method involves the formation of 2,5-dimethoxymandelonitrile from 2,5-dimethoxybenzaldehyde, followed by hydrogenation to produce 2,5-dimethoxyphenethylamine. erowid.org

N-Alkylation Approaches for Ethyl Group Introduction

Once 2,5-dimethoxyphenethylamine is obtained, the ethyl group is introduced onto the nitrogen atom. A primary method for this transformation is reductive amination . masterorganicchemistry.comorganic-chemistry.orgmdma.ch This process involves the reaction of the primary amine with an aldehyde, in this case, acetaldehyde (B116499), to form an intermediate imine, which is then reduced to the secondary amine. masterorganicchemistry.commdma.ch

Common reducing agents for this step include:

Sodium borohydride (NaBH₄) : A versatile and common reducing agent, though it can also reduce the starting aldehyde if not added carefully after imine formation. masterorganicchemistry.comcommonorganicchemistry.comresearchgate.net

Sodium cyanoborohydride (NaBH₃CN) : A milder and more selective reducing agent that is particularly effective for reducing imines in the presence of aldehydes. masterorganicchemistry.comchemicalbook.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : Another selective reducing agent often used as an alternative to sodium cyanoborohydride. masterorganicchemistry.comcommonorganicchemistry.com

Another classical method for N-alkylation is the Eschweiler-Clarke reaction . ambeed.comjk-sci.comwikipedia.org While traditionally used for methylation with formaldehyde (B43269) and formic acid, modifications can allow for the introduction of other alkyl groups. jk-sci.comnrochemistry.comyoutube.com However, for ethylation, reductive amination with acetaldehyde is generally more direct.

Reaction Mechanisms and Pathways in the Synthesis of Benzeneethanamine, N-ethyl-2,5-dimethoxy-

The synthesis of Benzeneethanamine, N-ethyl-2,5-dimethoxy- is characterized by a series of well-understood reaction mechanisms. The formation of the 2,5-dimethoxyphenethylamine precursor often involves nucleophilic addition to a carbonyl group, as seen in the Henry and Darzen reactions.

The key step of introducing the ethyl group via reductive amination proceeds through the formation of an iminium ion. The primary amine, 2,5-dimethoxyphenethylamine, acts as a nucleophile, attacking the carbonyl carbon of acetaldehyde. This is followed by dehydration to form an imine (or its protonated form, the iminium ion). A hydride reducing agent, such as sodium borohydride, then delivers a hydride to the electrophilic carbon of the iminium ion, resulting in the formation of the N-ethylated product. masterorganicchemistry.commdma.ch

The Leuckart reaction, another method for reductive amination, involves the use of ammonium formate (B1220265) or formamide. semanticscholar.orgwikipedia.orgmdpi.com The reaction proceeds by the formation of an imine from the carbonyl compound and ammonia, which is then reduced by formic acid. semanticscholar.org

Regioselectivity and Stereoselectivity Considerations in Synthetic Routes

For the synthesis of Benzeneethanamine, N-ethyl-2,5-dimethoxy-, regioselectivity is primarily a concern during the synthesis of the 2,5-dimethoxyphenethylamine precursor. The starting materials, such as 2,5-dimethoxybenzaldehyde or 1,4-dimethoxybenzene, already possess the desired 2,5-dimethoxy substitution pattern, which directs subsequent reactions. mdma.chgoogle.com

Stereoselectivity becomes a consideration if a chiral center is introduced. In the case of Benzeneethanamine, N-ethyl-2,5-dimethoxy-, the core structure is achiral. However, if a methyl group were to be introduced at the alpha-position of the ethylamine (B1201723) side chain (as in 2,5-dimethoxy-α,4-dimethylphenethylamine), a chiral center would be created. nist.gov The synthesis of specific enantiomers would then require the use of chiral catalysts or resolving agents. While the transport of some phenylethylamine derivatives by monoamine transporters can exhibit stereoselectivity, the synthesis of the specific title compound does not inherently create a stereocenter. nih.gov

Optimization of Reaction Conditions and Yield for Research Scale Production

Optimizing the synthesis of Benzeneethanamine, N-ethyl-2,5-dimethoxy- for research purposes involves careful consideration of several factors to maximize yield and purity.

For the initial synthesis of 2,5-dimethoxyphenethylamine, the choice of reducing agent for the nitrostyrene intermediate is critical. While LAH is effective, its reactivity requires careful handling. Alternative, milder reducing systems are often sought. mdma.ch In reductive amination for N-ethylation, the choice of reducing agent can significantly impact the outcome. Sodium cyanoborohydride is often preferred due to its selectivity for imines over aldehydes, which can prevent the reduction of the acetaldehyde starting material and lead to cleaner reactions. masterorganicchemistry.comchemicalbook.com

The reaction conditions for reductive amination, such as solvent and pH, can also be optimized. The reaction is often carried out in solvents like methanol (B129727) or ethanol. commonorganicchemistry.com Maintaining a slightly acidic pH can facilitate imine formation. masterorganicchemistry.com One-pot procedures where the amine, aldehyde, and reducing agent are mixed together are common and can be highly efficient. chemicalbook.com

The table below summarizes some common reducing agents used in the reductive amination step and relevant conditions.

| Reducing Agent | Typical Solvent(s) | Key Characteristics |

| Sodium borohydride (NaBH₄) | Methanol, Ethanol | Can reduce aldehydes; often added after imine formation. commonorganicchemistry.comresearchgate.net |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol | Selective for imines; stable in mildly acidic conditions. masterorganicchemistry.comchemicalbook.com |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Dioxane | Selective for imines; sensitive to water. commonorganicchemistry.com |

Derivatization Strategies for Analytical and Research Purposes

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization of Benzeneethanamine, N-ethyl-2,5-dimethoxy- can be beneficial. Phenethylamines can sometimes exhibit poor chromatographic behavior due to the basicity of the amine group. shimadzu.comshimadzu.com Derivatization can improve volatility and chromatographic peak shape.

Common derivatization strategies for primary and secondary amines include acylation. iu.edu Trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) are frequently used to convert the amine into a more stable trifluoroacetyl derivative. shimadzu.comshimadzu.comiu.edu This not only improves chromatographic properties but can also lead to more informative mass spectra. shimadzu.com On-column derivatization techniques have been developed to streamline this process, where the derivatizing agent is injected along with the sample. shimadzu.comshimadzu.com

For the analysis of chiral phenethylamines, chiral derivatizing agents can be employed to separate enantiomers on a standard achiral GC column. nih.gov

| Derivatizing Agent | Purpose |

| Trifluoroacetic anhydride (TFAA) | Improves volatility and chromatographic performance for GC-MS. shimadzu.comiu.edu |

| N-methyl-bis(trifluoroacetamide) (MBTFA) | Used for on-column derivatization for GC-MS analysis. shimadzu.comshimadzu.com |

| S-(-)-N-(fluoroacyl)-prolyl chloride | Chiral derivatizing agent for the separation of enantiomers. nih.gov |

2 Introduction of Tags for Specific Research Applications

The chemical structure of Benzeneethanamine, N-ethyl-2,5-dimethoxy- can be strategically modified to introduce "tags" for various research applications. These tags are specific chemical moieties that impart a new function to the molecule, such as enabling its detection through fluorescence or altering its pharmacological properties to probe biological systems.

Halogenation for Pharmacological and Imaging Studies: The introduction of halogen atoms, particularly fluorine, is a common strategy in medicinal chemistry. nih.govacs.org Synthesizing a fluorinated analog of 2C-E could serve multiple purposes. Fluorine substitution can significantly alter a molecule's metabolic stability and binding affinity to protein targets. acs.org Furthermore, the introduction of a radioactive isotope of fluorine, such as Fluorine-18 (¹⁸F), would produce a radioligand suitable for use in Positron Emission Tomography (PET) imaging. This would allow for non-invasive, in vivo visualization and study of the distribution and density of its target receptors in the brain. While specific syntheses for fluorinated 2C-E are not prominent in the literature, general methods for the fluorination of aromatic rings and alkyl chains are well-established. nih.govmdma.ch

Fluorescent Tagging for Cellular Imaging: To visualize the interaction and localization of a compound within cells, a fluorescent tag can be attached. A fluorescent probe could be created by conjugating 2C-E to a fluorophore molecule, such as a fluorescein (B123965) derivative. acs.org The amine group of 2C-E provides a convenient reactive handle for forming a stable amide or sulfonamide bond with a carboxyl or sulfonyl chloride-functionalized fluorophore. The resulting fluorescent analog would allow researchers to use techniques like confocal fluorescence microscopy to track the molecule's path and binding sites at a subcellular level.

Modifications for Probing Structure-Activity Relationships (SAR): Attaching different chemical groups to the 2C-E molecule can help researchers understand the structural requirements for its biological activity. For instance, a study on the related compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) investigated how N-benzyl substitutions influence affinity for serotonin (B10506) receptors. nih.gov By synthesizing a series of analogs with different substituents on the N-benzyl group, researchers were able to probe the size and electronic requirements of the receptor's binding pocket. nih.gov This approach, where parts of the molecule are systematically altered, uses the introduced chemical groups as "tags" to map out the ligand-receptor interaction landscape.

Table 2: Chemical Tags and Their Research Applications This table is interactive. You can sort and filter the data.

| Tag Type | Example of Tag | Potential Attachment Site | Research Application | Relevant Technique |

|---|---|---|---|---|

| Radioisotope | Fluorine-18 (¹⁸F) | Aromatic Ring / Ethyl group | In vivo receptor imaging | Positron Emission Tomography (PET) |

| Fluorescent Probe | Fluorescein | N-ethyl amine | Cellular localization and tracking | Fluorescence Microscopy |

Advanced Analytical Characterization in Chemical Research

Spectroscopic Techniques for Comprehensive Structural Elucidation beyond Basic Identification

Spectroscopic methods are indispensable for determining the precise molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, techniques like mass spectrometry, nuclear magnetic resonance, and vibrational spectroscopy provide detailed information about connectivity, chemical environment, and functional groups.

Advanced Mass Spectrometry Applications (e.g., GC-MS/MS, LC-MS/MS) for Complex Mixture Analysis and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the analysis of complex mixtures and the identification of individual components. Tandem mass spectrometry (MS/MS) further enhances this by enabling the fragmentation of selected ions to yield structural information.

For Benzeneethanamine, N-ethyl-2,5-dimethoxy-, electron ionization (EI) GC-MS would likely produce a molecular ion peak corresponding to its molecular weight (209.29 g/mol ). The primary fragmentation pathway for phenethylamines involves cleavage of the bond beta to the aromatic ring, which would result in a characteristic tropylium-like ion. For this specific compound, the major fragment would be the 2,5-dimethoxybenzyl cation at m/z 151. Another significant fragment would likely arise from the cleavage of the C-C bond adjacent to the nitrogen atom, producing an iminium ion.

In the context of metabolite identification, LC-MS/MS is the preferred method. nih.govunitedchem.com Putative metabolic pathways for phenethylamines include O-demethylation of the methoxy (B1213986) groups, N-dealkylation of the ethyl group, and oxidative deamination of the primary amine. nih.gov LC-MS/MS can be used to screen biological samples for the predicted masses of these metabolites and then confirm their structures by comparing their fragmentation patterns to that of the parent compound.

Table 1: Predicted Electron Ionization Mass Spectrometry Fragmentation for Benzeneethanamine, N-ethyl-2,5-dimethoxy- This table is illustrative and based on general fragmentation patterns for phenethylamines. Actual experimental values may vary.

| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |

| 209 | [C₁₂H₁₉NO₂]⁺ | Molecular Ion (M⁺) |

| 180 | [C₁₀H₁₄NO₂]⁺ | Loss of ethyl group (•C₂H₅) |

| 151 | [C₉H₁₁O₂]⁺ | Benzylic cleavage (loss of •CH₂NHEt) |

| 58 | [C₃H₈N]⁺ | Iminium ion from alpha-cleavage |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules in solution. ¹H and ¹³C NMR provide information about the number and type of hydrogen and carbon atoms in a molecule, respectively, as well as their connectivity.

For Benzeneethanamine, N-ethyl-2,5-dimethoxy-, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the two methoxy groups, the ethyl group on the nitrogen, and the two methylene (B1212753) groups of the ethylamine (B1201723) backbone. The aromatic protons would appear as a complex multiplet in the aromatic region (typically δ 6.5-7.5 ppm). The two methoxy groups would likely appear as two sharp singlets around δ 3.8 ppm. The protons of the N-ethyl group and the phenethyl backbone would appear in the aliphatic region (typically δ 1.0-3.5 ppm), with their specific chemical shifts and coupling patterns providing definitive evidence for the structure. Two-dimensional NMR techniques, such as COSY and HSQC, would be used to establish the connectivity between protons and carbons.

Conformational analysis can also be performed using advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space interactions between protons, providing insight into the molecule's preferred three-dimensional structure.

Table 2: Predicted ¹H NMR Chemical Shifts for Benzeneethanamine, N-ethyl-2,5-dimethoxy- This table is illustrative and based on typical chemical shifts for similar structures. Actual experimental values may vary.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.7 - 6.9 | m | 3H |

| OCH₃ | ~3.80 | s | 3H |

| OCH₃ | ~3.78 | s | 3H |

| Ar-CH₂- | ~2.8 | t | 2H |

| -CH₂-N | ~2.7 | t | 2H |

| N-CH₂-CH₃ | ~2.6 | q | 2H |

| N-CH₂-CH₃ | ~1.1 | t | 3H |

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that can be used for identification. nih.gov Specific functional groups have characteristic absorption or scattering frequencies.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, such as the aromatic ring vibrations.

Chromatographic Methods for Resolution and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds. Method development for a new compound like Benzeneethanamine, N-ethyl-2,5-dimethoxy- would involve optimizing several parameters to achieve good resolution and peak shape. researchgate.net

Given its basic nature due to the amine group, a reversed-phase HPLC method would be most common. A C18 column is a typical first choice for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase would be crucial; keeping it in the acidic range (e.g., pH 3-4) would ensure the amine is protonated, which generally leads to better peak shape on silica-based columns. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the timely elution of the compound while maintaining good separation from any impurities. Detection would typically be performed using a UV detector, likely at a wavelength around 280-290 nm where the benzene (B151609) ring absorbs, or with a mass spectrometer for greater sensitivity and specificity. unitedchem.com

Table 3: Illustrative HPLC Method Parameters This table provides a typical starting point for method development and is not based on specific experimental data for the target compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 289 nm or MS |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Techniques and Retention Indices for Isomer Differentiation

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For phenethylamines, GC analysis is common, often involving derivatization to improve volatility and chromatographic performance. nih.gov However, the free base of Benzeneethanamine, N-ethyl-2,5-dimethoxy- should be sufficiently volatile for direct analysis.

A key application of GC is the differentiation of isomers, which can be challenging with mass spectrometry alone. nih.gov The retention index (RI) system provides a standardized measure of a compound's elution time relative to a series of n-alkane standards. This value is more reproducible between laboratories and instruments than the raw retention time. For Benzeneethanamine, N-ethyl-2,5-dimethoxy-, determining its retention index on a standard non-polar column (like one with a 5% phenyl polysiloxane stationary phase) and a polar column would provide crucial data for its identification and differentiation from structural isomers, such as those with the ethyl group at different positions on the aromatic ring or with different substitution patterns of the methoxy groups. For instance, it would be expected to have a different retention index from its isomer 2,5-Dimethoxy-4-ethylphenethylamine (B1664022) (2C-E). nih.gov

Application of Chemometric and Multivariate Analysis in Analytical Data Interpretation

In the realm of chemical research, the data generated from analytical instruments are often complex and multidimensional. The characterization of compounds such as Benzeneethanamine, N-ethyl-2,5-dimethoxy-, and its analogs, often results in large datasets from techniques like gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and Fourier transform infrared spectroscopy (FTIR). nih.govnih.govenfsi.eu Interpreting this data to unequivocally identify a substance and differentiate it from structurally similar compounds presents a significant analytical challenge. nih.govresearchgate.net Chemometrics, which involves the use of mathematical and statistical methods, provides powerful tools for extracting meaningful information from this complex chemical data. enfsi.eunih.gov

Multivariate analysis is a cornerstone of chemometrics, allowing for the simultaneous analysis of multiple variables. johogo.com Techniques such as Principal Component Analysis (PCA) are particularly valuable. nih.govnih.gov PCA is a dimensionality-reduction method that transforms a large set of variables into a smaller set of new variables, called principal components, while retaining most of the original information. nih.govlearnche.org This allows for the visualization of similarities and differences within a group of samples based on their chemical profiles. nih.gov

Detailed Research Findings

Research in forensic chemistry has increasingly demonstrated the utility of chemometrics for the analysis of designer drugs, including the phenethylamine (B48288) class to which Benzeneethanamine, N-ethyl-2,5-dimethoxy- belongs. enfsi.eunih.gov The subtle structural differences between analogs, for example between 2,5-dimethoxy-4-ethylphenethylamine (2C-E) and 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G), can result in very similar outputs from standard analytical methods. nih.gov While a skilled analyst can identify distinguishing features, chemometric methods can provide a more objective and robust interpretation of the data.

For instance, a study comparing the analytical features of 2C-G with other members of the 2C-series highlighted the challenges in differentiation. nih.gov The gas chromatography-electron impact-mass spectrometry (GC-EI/MS) spectrum of 2C-G showed different intensities of ions at m/z = 165 and 180, which allowed it to be distinguished from 2C-E. nih.gov When using liquid chromatography-electrospray ionization/quadrupole time of flight mass spectrometry (LC-ESI/QTOFMS), the distinction was possible based on differences in the ion intensities at m/z = 193.1223 and 178.0988. nih.gov

A chemometric approach, such as PCA, can take multiple data points like these—including retention times, and the relative intensities of several mass fragments—and plot the samples in a two- or three-dimensional space. In such a plot, samples of the same compound would cluster together, while different compounds would form distinct clusters, providing a clear visual differentiation.

To illustrate this, consider a hypothetical dataset for the differentiation of Benzeneethanamine, N-ethyl-2,5-dimethoxy- (2C-E) from its close structural analogs using key distinguishing ions from mass spectrometry data.

Table 1: Hypothetical Mass Spectrometry Data for Chemometric Analysis

| Sample ID | Compound | Retention Time (min) | Relative Intensity at m/z=165 | Relative Intensity at m/z=180 | Relative Intensity at m/z=193 |

| S01 | 2C-E | 12.5 | 85 | 40 | 15 |

| S02 | 2C-E | 12.6 | 88 | 38 | 12 |

| S03 | 2C-G | 12.9 | 30 | 95 | 70 |

| S04 | 2C-G | 13.0 | 28 | 92 | 75 |

| S05 | 2C-D | 12.2 | 90 | 10 | 5 |

| S06 | 2C-D | 12.3 | 92 | 12 | 8 |

This table is for illustrative purposes and does not represent actual experimental results.

When this data is subjected to Principal Component Analysis, the output can be visualized in a score plot. The first two principal components (PC1 and PC2) would capture the most significant variance in the data.

Table 2: Illustrative Principal Component Analysis (PCA) Scores

| Sample ID | Compound | PC1 Score | PC2 Score |

| S01 | 2C-E | -1.8 | 0.5 |

| S02 | 2C-E | -1.9 | 0.4 |

| S03 | 2C-G | 1.5 | -1.2 |

| S04 | 2C-G | 1.6 | -1.3 |

| S05 | 2C-D | -1.2 | 1.5 |

| S06 | 2C-D | -1.3 | 1.6 |

This table is for illustrative purposes and does not represent actual experimental results.

In this illustrative PCA score plot, each compound would form a distinct cluster, demonstrating the power of multivariate analysis to differentiate between structurally similar molecules based on subtle variations in their analytical data. This approach is not limited to mass spectrometry data but can also be applied to the complex spectral data from FTIR and NMR, providing a comprehensive characterization of the compound. nih.govkent.ac.uk The application of these in silico methods, in conjunction with experimental data, provides a powerful and efficient means for the identification and characterization of novel psychoactive substances. kent.ac.uk

Molecular Interactions and Receptor Pharmacology: in Vitro and Computational Studies

In Vitro Receptor Binding Affinities and Kinetics

The binding affinity of a compound for a receptor, often expressed as the inhibition constant (Ki), is a critical measure of its potential to interact with that receptor. Studies have determined the binding profile of 2C-E at various serotonin (B10506) receptor subtypes and other neurotransmitter transporters.

Serotonin Receptor Subtype Binding Profiles (e.g., 5-HT2A, 5-HT2C)

Research indicates that 2C-E is an agonist at serotonin 5-HT2 receptors. wikipedia.org It demonstrates a high affinity for both the 5-HT2A and 5-HT2C receptor subtypes. nih.gov The addition of an N-2-methoxybenzyl group to 2C compounds, creating NBOMe derivatives, has been shown to significantly increase binding affinity for 5-HT2A and 5-HT2C receptors. nih.gov While specific Ki values for 2C-E can vary between studies, it is consistently shown to be a potent ligand at these receptors. nih.gov For instance, one study reported that all tested 2C compounds, including 2C-E, potently interacted with 5-HT2A, 5-HT2B, and 5-HT2C receptors, with most Ki values being less than 1 μM. nih.gov

Binding to Other Relevant Neurotransmitter Receptors and Transporters (e.g., Dopamine (B1211576), Norepinephrine)

In contrast to its high affinity for serotonin 5-HT2 receptors, 2C-E displays negligible affinity for the dopamine and norepinephrine (B1679862) transporters. Studies have shown that 2C-E has a very low affinity for the human dopamine transporter (DAT) and norepinephrine transporter (NET). researchgate.net Specifically, the Ki value for 2C-E at the DAT has been reported as greater than 10,000 nM. wikipedia.org Similarly, its affinity for the NET is also in the micromolar range, with a reported Ki value greater than 10,000 nM. wikipedia.org Furthermore, investigations have found no quantifiable affinity of 2C-E for dopamine D1, D2, or D3 receptors. researchgate.net

| Target | Ki (nM) | IC50 (nM) | Reference |

|---|---|---|---|

| Dopamine Transporter (DAT) | >10,000 | 275,000 | wikipedia.org |

| Norepinephrine Transporter (NET) | >10,000 | 26,000–89,000 | wikipedia.org |

Functional Agonist/Antagonist Activity in Cell-Based Assays

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state).

Ligand-Induced Receptor Activation and Signal Transduction Pathways (e.g., Phosphatidylinositide Turnover, [35S]GTPγS binding)

Studies have confirmed that 2C-E acts as a full agonist at both 5-HT2A and 5-HT2C receptors, primarily signaling through the Gq/11 protein pathway, which leads to the activation of phospholipase C and subsequent hydrolysis of phosphatidylinositide (PI). nih.gov This has been demonstrated in inositol (B14025) phosphate (B84403) accumulation assays. nih.gov Furthermore, 2C-E has been shown to partially stimulate guanosine (B1672433) 5′-O-[gamma-thio]triphosphate ([35S]GTPγS) binding in cortical membranes, providing further evidence of its agonist activity at G-protein coupled receptors. nih.gov

Efficacy and Potency Quantification (e.g., EC50, Ki values)

The potency of a drug is often quantified by its half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response. For 2C-E, its functional activity at monoamine transporters is very low, with EC50 values for uptake inhibition being greater than 100,000 nM for both the dopamine and norepinephrine transporters. wikipedia.org In functional assays at 5-HT2A receptors, N-benzyl derivatives of 2C compounds, such as 25I-NBOMe derived from the related 2C-I, have shown a significant increase in potency in phosphatidylinositide turnover assays compared to their 2C counterparts. ljmu.ac.uk

| Target | EC50 (nM) | Reference |

|---|---|---|

| Dopamine Transporter (DAT) - Uptake Inhibition | >100,000 | wikipedia.org |

| Norepinephrine Transporter (NET) - Uptake Inhibition | >100,000 | wikipedia.org |

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) of the 2C series of phenethylamines, including 2C-E, has been a subject of considerable research. The psychedelic effects of these compounds are primarily attributed to their agonist activity at the 5-HT2A receptor. wikipedia.org The nature of the substituent at the 4-position of the 2,5-dimethoxyphenethylamine backbone plays a crucial role in determining the compound's potency and efficacy.

For 2C-E, the ethyl group at the 4-position confers potent 5-HT2A and 5-HT2C agonist activity. nih.gov The addition of an N-benzyl group to the amine of 2C compounds, creating the NBOMe series, generally leads to a significant increase in affinity and potency at 5-HT2A receptors. nih.gov For example, the N-2-methoxybenzyl substitution of 2C drugs has been shown to increase the binding affinity at serotonergic 5-HT2A and 5-HT2C receptors. nih.gov This highlights the importance of the N-substituent in modulating the pharmacological profile of these phenethylamines. In contrast, 2C-E's lack of significant interaction with monoamine transporters indicates that the specific combination of the 2,5-dimethoxy and 4-ethyl substitutions on the phenyl ring, along with the N-ethyl group, directs its activity away from these transporter proteins and towards the serotonin 5-HT2 receptors. wikipedia.orgresearchgate.net

Influence of N-Ethyl Substitution on Receptor Interactions

The structure of phenethylamines, including the substituents on the amine group, plays a crucial role in determining their affinity and selectivity for serotonin receptors. nih.gov In the case of Benzeneethanamine, N-ethyl-2,5-dimethoxy-, the N-ethyl group is a key structural feature.

Generally, for phenylalkylamines, substitution on the amine group tends to decrease affinity for both 5-HT₂ₐ and 5-HT₂₋ receptors compared to the primary amine. nih.gov However, the nature of the substituent is critical. While many small alkyl substitutions reduce binding, larger, specific substitutions can introduce complex interactions. For instance, the addition of an N-benzyl group, particularly an N-(2-methoxybenzyl) group, dramatically increases affinity for the 5-HT₂ₐ receptor, as seen in the NBOMe series of compounds. nih.govnih.govresearchgate.netmdpi.com

Impact of Methoxy (B1213986) Group Positions and Substituents on Aromatic Ring on Binding and Activity

The substitution pattern on the aromatic ring is a primary determinant of the pharmacological activity of phenethylamines. nih.gov The 2,5-dimethoxy substitution pattern is characteristic of the 2C series and is essential for their high affinity at 5-HT₂ receptors. nih.gov

The methoxy groups at the 2- and 5-positions are critical. nih.gov Studies on related compounds show that the presence of these groups is a foundational element for potent 5-HT₂ₐ agonism. biomolther.orgbiomolther.org The position of these methoxy groups is also vital; for example, moving them to the meta and para positions (relative to the ethylamine (B1201723) chain) has been shown to negatively affect affinity for the 5-HT₂ₐ receptor. biomolther.org

The substituent at the 4-position of the 2,5-dimethoxyphenyl ring significantly modulates the compound's interaction with receptors. nih.govacs.orgacs.org In Benzeneethanamine, N-ethyl-2,5-dimethoxy-, this position is occupied by an ethyl group. Structure-activity relationship (SAR) studies on the 2C series reveal a general trend where increasing the size and lipophilicity of the 4-position substituent tends to increase binding affinities at 5-HT₂ₐ and 5-HT₂₋ receptors. researchgate.net For example, extending a 4-alkoxy group generally enhances these affinities. nih.govresearchgate.net However, this increase in affinity does not always translate to a proportional increase in functional potency or efficacy, with mixed effects being observed. nih.govresearchgate.net This highlights the complex interplay between binding and receptor activation.

Comparative Analysis with Structurally Related Phenethylamines and N-Benzylphenethylamines (NBOMes)

A comparative analysis of Benzeneethanamine, N-ethyl-2,5-dimethoxy- (2C-E) with other phenethylamines, especially its 2C family relatives and the N-benzylphenethylamines (NBOMes), provides significant insight into its structure-activity relationships.

Comparison with other 2C compounds: The 2C series of compounds are all 2,5-dimethoxyphenethylamines that differ by the substituent at the 4-position. They all potently interact with 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂₋ receptors. nih.gov 2C-E, along with compounds like 2C-C, 2C-D, and 2C-I, acts as a full agonist at 5-HT₂ₐ and 5-HT₂₋ receptors. nih.gov While they share a common mechanism, the nature of the 4-position substituent fine-tunes their affinity and potency. For instance, 2C-E (4-ethyl) shows stimulant locomotor effects at lower doses and depressant effects at higher doses in mice, a profile that differs subtly from 2C-D (4-methyl) or 2C-I (4-iodo). nih.gov These compounds generally show low affinity for dopamine receptors (D1-D3) and monoamine transporters. researchgate.net

Comparison with N-Benzylphenethylamines (NBOMes): The most striking structural comparison is with the NBOMe class of compounds, which feature an N-(2-methoxybenzyl) substitution on the phenethylamine (B48288) backbone. nih.govnih.gov This substitution dramatically alters the pharmacological profile. nih.govresearchgate.net

Receptor Affinity: Adding the N-2-methoxybenzyl group to a 2C compound to create its corresponding NBOMe analog significantly increases binding affinity at 5-HT₂ₐ and 5-HT₂₋ receptors. nih.govnih.govmdpi.com For example, 25C-NBOMe and 25I-NBOMe show 35- and 32-fold higher affinity for the 5-HT₂ₐ receptor, respectively, than their 2C counterparts. nih.gov The N-benzyl moiety appears to allow for additional, favorable interactions within the receptor binding site. nih.govresearchgate.net Conversely, this substitution reduces binding affinity for 5-HT₁ₐ receptors and the trace amine-associated receptor 1 (TAAR1). nih.gov

Functional Activity: Despite the vastly increased binding affinity, the functional efficacy of NBOMe drugs at the 5-HT₂ₐ receptor may be reduced compared to their 2C parent drugs. nih.gov This suggests that while the NBOMe group enhances the molecule's ability to bind to the receptor, it may not translate into more efficient activation of the receptor's signaling cascade. nih.gov At the 5-HT₂₋ receptor, NBOMe drugs tend to be more effective than their 2C analogs. nih.gov

Selectivity: The N-2-methoxybenzyl substitution leads to a significant increase in selectivity for the 5-HT₂ₐ receptor over the 5-HT₁ₐ receptor. nih.govnih.gov

The table below presents a summary of the binding affinities (Ki, nM) for 2C-E and related compounds at various serotonin receptors.

| Compound | 5-HT₂ₐ (Ki, nM) | 5-HT₂₋ (Ki, nM) | 5-HT₁ₐ (Ki, nM) |

|---|---|---|---|

| 2C-E | 103 nih.gov | 476 nih.gov | >10000 nih.gov |

| 25E-NBOMe | 0.48 nih.gov | 1.6 nih.gov | >10000 nih.gov |

| 2C-I | 49 nih.gov | 210 nih.gov | >10000 nih.gov |

| 25I-NBOMe | 0.044 nih.gov | 1.0 nih.gov | >10000 nih.gov |

| 2C-C | 69 nih.gov | 310 nih.gov | >10000 nih.gov |

| 25C-NBOMe | 0.12 nih.gov | 1.0 nih.gov | >10000 nih.gov |

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for understanding the interactions between ligands like Benzeneethanamine, N-ethyl-2,5-dimethoxy- and their receptor targets at a molecular level. These techniques, including docking, molecular dynamics, and QSAR, help to rationalize observed structure-activity relationships and predict the properties of novel compounds.

Molecular Docking Simulations with Receptor Models

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. eco-vector.com For phenethylamines, docking studies are typically performed using homology models or, more recently, cryo-electron microscopy structures of the 5-HT₂ₐ receptor. acs.orgnih.gov

These simulations help to visualize how Benzeneethanamine, N-ethyl-2,5-dimethoxy- and its analogs fit into the 5-HT₂ₐ receptor's binding pocket. acs.org Key interactions often involve specific amino acid residues. For example, docking studies with various phenylalkylamines have identified interactions with residues such as V5.39, S5.43, S5.46, W6.48 (the "toggle switch"), and F6.51 as being crucial for agonist activity. nih.govmdpi.com The 2,5-dimethoxy groups of the ligand can be positioned to form hydrogen bonds or other favorable interactions with specific residues, while the N-ethyl group occupies a specific sub-pocket. acs.org Docking studies comparing 2C compounds with their NBOMe counterparts reveal that the additional N-benzyl moiety can form extensive interactions within the binding site, explaining their significantly higher affinity. nih.govresearchgate.net

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic view than static docking poses. nih.govplos.org MD simulations of the 5-HT₂ₐ receptor complexed with various ligands (agonists and antagonists) have been performed to understand the conformational changes that lead to receptor activation. nih.govplos.orgbiorxiv.orgtandfonline.com

These simulations show that the binding of an agonist like a phenethylamine induces specific conformational shifts in the receptor's transmembrane helices (TMs), particularly TM5 and TM6. nih.govmdpi.com This movement leads to the breaking of an intracellular "ionic lock" between residues R3.50 and E6.30, a critical step in G-protein activation. nih.govplos.org The stability of the ligand-receptor complex, as assessed through MD, can correlate with the ligand's binding affinity and residence time at the receptor. Simulations comparing full agonists, partial agonists, and antagonists reveal distinct dynamic footprints and receptor conformations, providing a mechanistic basis for their different pharmacological profiles. plos.orgbiorxiv.org Such studies are crucial for understanding how a compound like Benzeneethanamine, N-ethyl-2,5-dimethoxy- stabilizes an active conformation of the 5-HT₂ₐ receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative structure-activity relationship (QSAR) modeling is a computational method that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For phenethylamines, QSAR models have been developed to predict receptor binding affinity and functional activity based on molecular descriptors. nih.govmdpi.com

These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). nih.gov By analyzing a dataset of phenethylamines with known activities, QSAR models can identify the key structural features required for a specific biological effect. nih.gov For example, a QSAR study might reveal that high 5-HT₂ₐ affinity is positively correlated with the lipophilicity of the substituent at the 4-position and negatively correlated with its steric bulk in a specific dimension. These models, once validated, can be used to predict the activity of new, unsynthesized phenethylamine derivatives, guiding the design of compounds with specific desired pharmacological profiles. tandfonline.comnih.gov Methods like Support Vector Machine (SVM) and Multiple Linear Regression (MLR) have been successfully applied to build predictive QSAR models for this class of compounds. nih.govnih.gov

Metabolic Research: in Vitro Enzymatic Biotransformations

Identification of Phase I Metabolites in Hepatic Systems

Phase I metabolism of compounds structurally similar to Benzeneethanamine, N-ethyl-2,5-dimethoxy- is primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes located in the liver. These reactions introduce or expose functional groups, preparing the molecule for Phase II conjugation. Key pathways identified through studies on related phenethylamines include O-demethylation, hydroxylation, and other oxidative transformations.

O-Demethylation Pathways

O-demethylation is a significant metabolic pathway for 2,5-dimethoxyphenethylamines. In studies using human, monkey, and rabbit hepatocytes to investigate the metabolism of the analog 2C-B, metabolites resulting from the removal of one or both methoxy (B1213986) groups were identified. This process increases the polarity of the molecule. The demethylation can occur at either the 2- or 5-position of the phenyl ring. The resulting hydroxylated intermediates are then typically subject to further biotransformation, including Phase II conjugation. It is proposed that O-demethylation can occur either before or after other oxidative reactions, such as deamination.

Hydroxylation Reactions

Hydroxylation, the addition of a hydroxyl (-OH) group, is a common Phase I reaction catalyzed by CYP450 enzymes. For phenethylamines with alkyl substituents on the aromatic ring, such as the ethyl group in Benzeneethanamine, N-ethyl-2,5-dimethoxy-, hydroxylation can potentially occur on this side chain. For instance, studies on the related compound 2,5-dimethoxy-4-propylthiophenethylamine (B1664027) (2C-T-7) have identified metabolites hydroxylated at the beta-position of the propyl side chain. nih.gov This suggests that a similar reaction could occur on the ethyl group of Benzeneethanamine, N-ethyl-2,5-dimethoxy-, leading to the formation of alcohol metabolites. Aromatic hydroxylation, adding a hydroxyl group directly to the benzene (B151609) ring, is another possible, though less commonly reported, pathway for this class of compounds.

N-Dealkylation and N-Debenzylation

N-dealkylation is a metabolic process involving the cleavage of a carbon-nitrogen bond, catalyzed by CYP450 enzymes, which removes an alkyl group from an amine. nih.govnih.govsemanticscholar.org This pathway is significant for secondary and tertiary amines. nih.govsemanticscholar.org Benzeneethanamine, N-ethyl-2,5-dimethoxy-, being a primary amine (possessing an -NH2 group), is not itself a substrate for N-dealkylation. However, this pathway is highly relevant for its N-alkylated and N-benzylated synthetic analogs, often referred to as N-benzylphenethylamines or NBOMes. For these related compounds, N-debenzylation is a major metabolic route, yielding the primary amine corresponding to the parent 2C compound.

Other Oxidative Transformations

A primary metabolic route for phenethylamine (B48288) analogs like 2C-B in hepatic systems is oxidative deamination. researchgate.net This reaction is catalyzed by monoamine oxidase (MAO) and results in the removal of the amino group. This process transforms the phenethylamine into corresponding phenylacetaldehyde (B1677652) intermediates, which are then further metabolized. Subsequent oxidation or reduction of the aldehyde leads to the formation of phenylacetic acid and phenylethanol derivatives, respectively. Studies on 2C-B have confirmed the presence of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) as major metabolites in hepatocytes. researchgate.net It is anticipated that Benzeneethanamine, N-ethyl-2,5-dimethoxy- undergoes a similar pathway.

Table 1: Summary of Predicted Phase I Metabolic Pathways for Benzeneethanamine, N-ethyl-2,5-dimethoxy- Based on Analog Studies

| Metabolic Pathway | Description | Predicted Metabolites of Benzeneethanamine, N-ethyl-2,5-dimethoxy- |

|---|---|---|

| O-Demethylation | Removal of one or both methyl groups from the methoxy substituents on the phenyl ring. | 2-hydroxy-5-methoxy-4-ethylphenethylamine, 5-hydroxy-2-methoxy-4-ethylphenethylamine, 2,5-dihydroxy-4-ethylphenethylamine |

| Hydroxylation | Addition of a hydroxyl group, likely to the ethyl side chain. | 1-(2,5-dimethoxy-4-ethylphenyl)ethan-1-ol-2-amine |

| Oxidative Deamination | Removal of the amine group, followed by oxidation or reduction. | (2,5-dimethoxy-4-ethylphenyl)acetic acid, 2-(2,5-dimethoxy-4-ethylphenyl)ethanol |

Characterization of Phase II Conjugates

Following Phase I reactions, the resulting metabolites, which are now more polar, undergo Phase II conjugation. longdom.org This process involves the attachment of endogenous, hydrophilic molecules, which further increases water solubility and facilitates the elimination of the substance from the body. nih.gov

Glucuronidation Pathways

Glucuronidation is a major Phase II metabolic pathway where glucuronic acid is attached to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govrroij.com The hydroxyl groups introduced during Phase I metabolism (via O-demethylation or hydroxylation) serve as primary sites for glucuronide conjugation. nih.gov Therefore, the hydroxylated metabolites of Benzeneethanamine, N-ethyl-2,5-dimethoxy- are expected to be key substrates for UGT enzymes. The resulting glucuronide conjugates are highly water-soluble and are readily excreted from the body, primarily via urine. nih.gov While direct studies on Benzeneethanamine, N-ethyl-2,5-dimethoxy- are not available, the formation of glucuronide conjugates is a well-established elimination pathway for a vast number of xenobiotics containing hydroxyl functional groups. acs.org

Table 2: Predicted Phase II Glucuronide Conjugates of Benzeneethanamine, N-ethyl-2,5-dimethoxy- Metabolites

| Phase I Metabolite | Conjugation Reaction | Predicted Phase II Metabolite |

|---|---|---|

| Hydroxylated Metabolites (from O-demethylation or side-chain hydroxylation) | Glucuronidation | O-glucuronide conjugates |

| 2-(2,5-dimethoxy-4-ethylphenyl)ethanol | Glucuronidation | 2-(2,5-dimethoxy-4-ethylphenyl)ethanol glucuronide |

Sulfation Pathways

Sulfation, a critical Phase II conjugation reaction, is a probable metabolic pathway for Benzeneethanamine, N-ethyl-2,5-dimethoxy-. This biotransformation is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the substrate. nih.govoup.comnih.gov This process typically targets hydroxyl groups, increasing the hydrophilicity of the molecule to facilitate its excretion.

In vitro metabolic studies of closely related N-benzylphenethylamines, such as 25B-NBF, using human hepatocytes have identified sulfated metabolites. mdpi.com Given that Phase I metabolism of 2C-E is expected to produce hydroxylated intermediates through the action of Cytochrome P450 enzymes, these phenolic metabolites would serve as ideal substrates for sulfotransferase enzymes. Therefore, sulfation is considered a key detoxification pathway for hydroxylated metabolites of 2C-E. mdpi.com

Cysteine Conjugation and Acetylation

Acetylation: N-acetylation represents a primary metabolic pathway for Benzeneethanamine, N-ethyl-2,5-dimethoxy-. This has been confirmed in metabolic studies of 2C-E and its analogues. nih.gov In vivo research in rats demonstrated that N-acetylation is a main route of biotransformation for 2C-E. nih.gov Furthermore, in vitro investigations using human liver S9 fractions for the related compound 2C-E-FLY identified N-acetylation as a major metabolic step, catalyzed by N-acetyltransferase enzymes NAT1 and NAT2. nih.gov This reaction involves the transfer of an acetyl group from acetyl-CoA to the primary amine of the ethylamine (B1201723) side chain, yielding a less basic and more readily excretable N-acetyl metabolite. nih.govnih.govuib.no

Cysteine Conjugation: Cysteine conjugation is another plausible, albeit more complex, metabolic route. nih.govcreative-biolabs.comnih.govmdpi.comchemrxiv.org This pathway often begins with the conjugation of the parent compound or a metabolite to glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). Subsequent enzymatic cleavage of glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate yields a cysteine conjugate. This cysteine adduct can then undergo further biotransformation, including N-acetylation to form a mercapturic acid derivative. The in vitro metabolism of the related phenethylamine 25B-NBF in human hepatocytes has been shown to produce cysteine conjugates, indicating that this pathway is relevant for this class of compounds. mdpi.com

Enzymatic Systems Involved in Metabolism

The biotransformation of xenobiotics like Benzeneethanamine, N-ethyl-2,5-dimethoxy- is predominantly carried out by Phase I and Phase II enzyme systems, primarily located in the liver. nih.gov In vitro models using human liver microsomes and hepatocytes are standard tools for identifying the specific enzymes involved. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Identification of Cytochrome P450 (CYP) Isoenzymes

The initial, or Phase I, metabolism of 2C-E is expected to be heavily reliant on the Cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.govresearchgate.netmdpi.com These enzymes catalyze oxidative reactions, including O-demethylation of the methoxy groups on the benzene ring and hydroxylation of the ethyl side chain. nih.gov Although direct studies on 2C-E are scarce, research on its structural analogues provides a clear indication of the key isoenzymes involved.

In vitro studies on the metabolism of 2C-E-FLY identified CYP2D6 and CYP3A4 as the primary catalysts for its Phase I metabolic reactions. nih.gov A more extensive investigation into the biotransformation of 25B-NBF in human hepatocytes and with recombinant human CYP enzymes identified a broader array of isoenzymes. mdpi.com These findings suggest that the metabolism of 2C-E is likely mediated by multiple CYP isoforms, which can lead to inter-individual variability in metabolic profiles.

| CYP Isoenzyme | Observed Reaction (in Analogues) | Reference Compound | Source |

|---|---|---|---|

| CYP1A1 | Hydroxylation, O-demethylation, N-dealkylation | 25B-NBF | mdpi.com |

| CYP1A2 | Hydroxylation, O-demethylation, N-dealkylation | 25B-NBF | mdpi.com |

| CYP2B6 | Hydroxylation, O-demethylation, N-dealkylation | 25B-NBF | mdpi.com |

| CYP2C9 | Hydroxylation, O-demethylation, N-dealkylation | 25B-NBF | mdpi.com |

| CYP2C19 | Hydroxylation, O-demethylation, N-dealkylation | 25B-NBF | mdpi.com |

| CYP2D6 | Phase I Metabolism, Hydroxylation | 2C-E-FLY, 25B-NBF | mdpi.comnih.gov |

| CYP2J2 | Hydroxylation, O-demethylation, N-dealkylation | 25B-NBF | mdpi.com |

| CYP3A4 | Phase I Metabolism, Hydroxylation | 2C-E-FLY, 25B-NBF | mdpi.comnih.gov |

Role of UDP-Glucuronosyltransferase (UGT) Enzymes

Following Phase I oxidation, the resulting metabolites of 2C-E are prime candidates for Phase II conjugation via UDP-glucuronosyltransferase (UGT) enzymes. wikipedia.orgepa.govnih.govscience.gov Glucuronidation involves the covalent attachment of glucuronic acid to the metabolite, which significantly increases its water solubility and facilitates its elimination from the body. epa.gov This is one of the most important detoxification pathways in humans. wikipedia.org

The in vitro metabolism of the phenethylamine 25B-NBF in human systems demonstrated that glucuronidation is a key biotransformation pathway. mdpi.com Specifically, the study identified UGT2B7 as having a prominent role in the glucuronidation of 25B-NBF. mdpi.com Given that O-demethylation of 2C-E would create phenolic hydroxyl groups, these sites would be readily targeted by UGT enzymes for conjugation. Therefore, UGTs, particularly isoforms like UGT2B7, are expected to play a significant role in the detoxification and clearance of 2C-E metabolites. mdpi.comnih.gov

Metabolic Stability Studies in In Vitro Systems

Metabolic stability is a critical parameter assessed during drug discovery to predict a compound's persistence in the body. researchgate.netresearchgate.netnih.govpatsnap.com It is typically evaluated in vitro by incubating a compound with liver fractions (like microsomes or S9) or intact hepatocytes and measuring its rate of disappearance over time. researchgate.netpatsnap.comthermofisher.com The results are often expressed as the compound's half-life (t½) and intrinsic clearance (CLint). researchgate.netthermofisher.com A compound with low metabolic stability is rapidly biotransformed, leading to a short half-life and high clearance.

Based on these analogue data, it is highly probable that 2C-E is also extensively metabolized in the liver. An in vitro metabolic stability assay using human liver microsomes or hepatocytes would likely reveal a short half-life and high intrinsic clearance, classifying it as a compound with low metabolic stability. researchgate.netnih.gov

Chemical Reactivity and Stability in Environmental and Laboratory Contexts

Degradation Pathways and Mechanisms

The structural integrity of Benzeneethanamine, N-ethyl-2,5-dimethoxy- can be compromised through various degradation pathways, primarily driven by light, water, and oxidative processes.

Photolytic Degradation

Exposure to ultraviolet (UV) radiation can induce photolytic degradation of Benzeneethanamine, N-ethyl-2,5-dimethoxy-. The dimethoxybenzene moiety is the primary chromophore, absorbing light in the UV spectrum, which can lead to the formation of excited electronic states. copernicus.org This increased energy state can result in the cleavage of chemical bonds. Studies on dimethoxybenzene isomers have shown that photodegradation can be significantly enhanced at air-ice interfaces compared to aqueous solutions, with quantum yields being notably larger. copernicus.orgd-nb.info

The potential photolytic degradation pathways for Benzeneethanamine, N-ethyl-2,5-dimethoxy- may include:

N-Dealkylation: Cleavage of the N-ethyl bond to form 2,5-dimethoxybenzeneethanamine.

Oxidation of the Ethyl Group: Photo-oxidation could lead to the formation of an N-acetyl derivative.

Aromatic Ring Modification: The excited aromatic ring may undergo reactions leading to hydroxylation or demethylation of the methoxy (B1213986) groups, altering the substitution pattern on the benzene (B151609) ring.

The rate and extent of photolytic degradation are dependent on the wavelength and intensity of the light source, the presence of photosensitizers, and the environmental matrix. copernicus.org

Hydrolytic Stability

Benzeneethanamine, N-ethyl-2,5-dimethoxy-, as a secondary amine, is generally stable against hydrolysis under neutral pH conditions. The carbon-nitrogen bonds in the ethylamine (B1201723) side chain are not susceptible to cleavage by water. However, the stability can be influenced by pH. In strongly acidic or basic solutions, the compound's salt form and solubility may be altered, but direct hydrolysis of the core structure is not a primary degradation pathway for this class of compounds under typical laboratory conditions. The stability of related amides to alkaline hydrolysis has been studied, but these conditions are generally harsh and not representative of typical storage or environmental conditions for the amine itself. libretexts.org

Oxidative Stability

The amine functional group and the electron-rich dimethoxybenzene ring make Benzeneethanamine, N-ethyl-2,5-dimethoxy- susceptible to oxidation.

Potential oxidative degradation pathways include:

N-Oxidation: The nitrogen atom of the secondary amine can be oxidized to form the corresponding N-oxide. The oxidation of tertiary amines to amine oxides by reagents like hydrogen peroxide is a well-known reaction. nih.gov

N-Dealkylation: Oxidative cleavage of the N-ethyl group can occur, leading to the formation of 2,5-dimethoxybenzeneethanamine and acetaldehyde (B116499). This is a common metabolic pathway for N-alkylated amines and can also occur through chemical oxidation. dtic.mil

Ring Oxidation: The electron-donating methoxy groups activate the aromatic ring, making it susceptible to oxidation, which can lead to the formation of quinone-like structures or ring-opening products under strong oxidizing conditions.

Alpha-Carbon Oxidation: The carbon atom adjacent to the nitrogen can be oxidized, which can be a step in the N-dealkylation process.

The presence of antioxidants can mitigate oxidative degradation. Conversely, exposure to atmospheric oxygen, metal ions, and oxidizing agents will accelerate these degradation processes. scbt.comiastate.edu

Interaction with Common Laboratory Reagents and Solvents

The reactivity of Benzeneethanamine, N-ethyl-2,5-dimethoxy- with common laboratory reagents and its solubility in various solvents are critical considerations for its use in a research setting. As a basic compound, it readily reacts with acids to form salts.

| Reagent/Solvent | Interaction/Compatibility | Potential Products/Observations |

|---|---|---|

| Strong Acids (e.g., HCl, H₂SO₄) | Reactive (Acid-Base Reaction) | Forms the corresponding ammonium (B1175870) salt (e.g., N-ethyl-2,5-dimethoxybenzeneethanaminium chloride), which is typically a water-soluble solid. |

| Strong Bases (e.g., NaOH, KOH) | Generally stable, but will deprotonate the ammonium salt back to the freebase. | Liberation of the freebase from its salt form. The freebase is a viscous, hygroscopic liquid. iastate.edu |

| Oxidizing Agents (e.g., H₂O₂, KMnO₄, nitrates, chlorine bleaches) | Reactive (Oxidation) | N-oxides, dealkylation products, and ring oxidation products. May result in ignition. iastate.edu |

| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Generally stable under typical conditions. | The amine and aromatic ring are generally resistant to reduction under standard laboratory conditions. |

| Water | The freebase is miscible with water. iastate.edu The hydrochloride salt is soluble. | Forms an aqueous solution. |

| Polar Protic Solvents (e.g., Methanol (B129727), Ethanol) | Soluble. | Forms a solution. These solvents can participate in certain reactions. |

| Polar Aprotic Solvents (e.g., Acetonitrile (B52724), DMSO) | Soluble. | Forms a solution. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Limited solubility of the salt form. The freebase may have better solubility. | May form a suspension or a solution of limited concentration. |

| Acetone | Reactive | Formation of an imine by-product through reaction with the primary amine group if N-dealkylation occurs first, or potentially with the secondary amine under certain conditions. |

Development of Storage and Handling Protocols for Research Integrity

To maintain the purity, stability, and integrity of Benzeneethanamine, N-ethyl-2,5-dimethoxy- for research purposes, stringent storage and handling protocols are necessary. These protocols are designed to minimize degradation and prevent contamination.

Storage Recommendations:

Temperature: Store in a cool, dry, and well-ventilated area. For long-term stability, storage at -20°C is recommended, especially for analytical standards. msf.org Avoid repeated freeze-thaw cycles.

Light: Protect from light to prevent photolytic degradation. Store in amber glass vials or other light-resistant containers. nih.gov

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Containers should be tightly sealed to prevent exposure to air and moisture. msf.org

Container: Use high-quality, inert glass containers. Avoid plastic containers for long-term storage as plasticizers may leach into the sample or the compound may be adsorbed onto the container surface. msf.org

Segregation: Store away from incompatible materials, particularly strong acids and oxidizing agents. iastate.edumsf.org

Handling Procedures:

Personal Protective Equipment (PPE): Due to the potent nature of this compound, appropriate PPE, including gloves, a lab coat, and eye protection, should be worn at all times.

Ventilation: All handling of the pure substance should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.

Weighing: Use a precision balance within a containment enclosure to prevent dissemination of the powder.

Solution Preparation: When preparing solutions, add the compound to the solvent and mix gently until dissolved. For quantitative analysis, use calibrated volumetric flasks and pipettes.

Spill Management: Have a spill kit readily available that is appropriate for handling chemical spills. In case of a spill, follow established laboratory procedures for containment and cleanup.

Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with institutional and regulatory guidelines for hazardous chemical waste.

By adhering to these protocols, researchers can ensure the quality and reliability of their experimental results when working with Benzeneethanamine, N-ethyl-2,5-dimethoxy-.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The synthesis of phenethylamines, including Benzeneethanamine, N-ethyl-2,5-dimethoxy-, has traditionally followed established chemical routes. google.com However, the future of its synthesis lies in the exploration of more sophisticated and efficient methodologies, such as asymmetric and biocatalytic approaches.

Asymmetric Synthesis: A significant area of development is the enantioselective synthesis of phenethylamines. rsc.orgnih.gov Traditional synthetic methods often result in a racemic mixture of enantiomers, which may exhibit different pharmacological and toxicological profiles. Novel strategies, such as transition metal-catalyzed cycloisomerizations and asymmetric hydrogenation, are being explored to produce specific enantiomers of chiral phenethylamines. rsc.orgacs.org For instance, chemoenzymatic two-step one-pot transformations have been developed for the asymmetric hydroamination of styrenes, offering a potential route to enantiomerically pure phenethylamines. chromatographyonline.com The development of such stereospecific syntheses for Benzeneethanamine, N-ethyl-2,5-dimethoxy- would enable a more precise investigation of the biological activities of its individual enantiomers.

Biocatalytic Synthesis: Biocatalysis is emerging as a powerful and sustainable tool in chemical synthesis. nih.gov The use of enzymes, such as L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase, has been demonstrated in the chemoenzymatic synthesis of related compounds like alkylpyrazines. nih.gov Exploring the potential of enzymes to catalyze key steps in the synthesis of Benzeneethanamine, N-ethyl-2,5-dimethoxy- could lead to more environmentally friendly and highly selective production methods.

A comparison of traditional and emerging synthetic approaches is presented in the table below.

| Synthetic Approach | Description | Potential Advantages |

| Traditional Synthesis | Often involves multi-step reactions with less stereochemical control, such as the reaction of 1,4-dimethoxybenzene (B90301) with chloroacetyl chloride followed by reactions with methenamine (B1676377) and a reducing agent. google.com | Well-established and documented procedures. |

| Asymmetric Synthesis | Employs chiral catalysts or auxiliaries to produce a single enantiomer of the target molecule. rsc.orgnih.gov | Allows for the study of individual enantiomers, leading to a better understanding of structure-activity relationships. |

| Biocatalytic Synthesis | Utilizes enzymes to perform specific chemical transformations. nih.gov | High selectivity, mild reaction conditions, and reduced environmental impact. |

Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis and Structural Nuances

The detection and characterization of designer drugs like Benzeneethanamine, N-ethyl-2,5-dimethoxy- in complex matrices require highly sensitive and specific analytical methods. researchgate.netmdc-berlin.de Future research will increasingly rely on the application and refinement of advanced hyphenated analytical techniques. nih.govnih.gov

Hyphenated Techniques: The coupling of separation techniques with spectroscopic detection, known as hyphenation, provides powerful analytical tools. nih.govnih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standards for the identification of such compounds. nih.govnih.gov Further advancements, including Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offer even greater sensitivity and shorter analysis times, which is crucial for the detection of trace amounts in biological samples. nih.govlcms.cz

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. nih.govnih.gov When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC-TOF-MS becomes an exceptionally powerful tool for the separation, identification, and quantification of a multitude of compounds in a single run. chromatographyonline.comnih.govtofwerk.com This technique is particularly valuable for resolving co-eluting compounds and identifying minor components that might be missed by other methods.

The table below summarizes the key features of these advanced analytical techniques.

| Technique | Principle | Advantages for Analysis of Benzeneethanamine, N-ethyl-2,5-dimethoxy- |

| UPLC-MS/MS | Combines the high separation efficiency of UPLC with the high sensitivity and specificity of tandem mass spectrometry. | Rapid analysis times, high throughput, and excellent for quantifying low levels in biological matrices. nih.gov |

| GCxGC-TOF-MS | Utilizes two different GC columns for separation in two dimensions, coupled to a fast-scanning TOF mass spectrometer. | Unparalleled separation power for complex mixtures, improved sensitivity due to peak focusing, and structured chromatograms that aid in identification. chromatographyonline.comnih.govnih.gov |

| Hyphenated Spectroscopic Techniques (e.g., LC-NMR, LC-FTIR) | Couple liquid chromatography with Nuclear Magnetic Resonance or Fourier-Transform Infrared spectroscopy. | Provide detailed structural information for unambiguous identification of unknown compounds and their metabolites. nih.govnih.gov |

Refined Computational Models for Predicting Molecular Interactions and Biotransformations

Computational chemistry plays a pivotal role in modern drug discovery and toxicology, offering insights into molecular interactions and metabolic pathways. nih.govacs.org Future research on Benzeneethanamine, N-ethyl-2,5-dimethoxy- will benefit from the application of more refined computational models.

Molecular Docking and Dynamics: Molecular docking studies can predict the binding orientation and affinity of a ligand to its receptor, such as the interaction of Benzeneethanamine, N-ethyl-2,5-dimethoxy- with serotonin (B10506) receptors. nih.govrsc.orgnih.gov By creating a three-dimensional model of the receptor's binding site, researchers can identify key amino acid residues involved in the interaction. Molecular dynamics simulations can further elucidate the dynamic behavior of the ligand-receptor complex over time, providing a more comprehensive understanding of the binding process.

Quantum Chemical Studies: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic properties of Benzeneethanamine, N-ethyl-2,5-dimethoxy- and its analogues. researchgate.net These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties, which can be correlated with its biological activity.

In Silico Metabolism Prediction: Predicting the metabolic fate of a compound is crucial for understanding its pharmacokinetics and potential toxicity. nih.gov Advanced computational models, including machine learning and rule-based systems, are being developed to predict the sites of metabolism and the structures of potential metabolites. ibm.comnih.gov These in silico tools can help to prioritize experimental studies and to design new analogues with improved metabolic stability.

| Computational Approach | Application to Benzeneethanamine, N-ethyl-2,5-dimethoxy- | Research Insights |

| Molecular Docking | Predicting the binding mode and affinity to serotonin receptors (e.g., 5-HT2A). rsc.orgnih.gov | Identification of key receptor-ligand interactions and rationalization of structure-activity relationships. |

| Quantum Chemistry | Calculating electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential. researchgate.net | Understanding the molecule's reactivity and its contribution to receptor binding. |

| In Silico Metabolism | Predicting potential sites of enzymatic attack (e.g., by Cytochrome P450 enzymes) and the resulting metabolites. nih.govibm.com | Guiding experimental metabolism studies and identifying potentially active or toxic metabolites. |

Development of Benzeneethanamine, N-ethyl-2,5-dimethoxy- as a Chemical Probe for Fundamental Biological Research (e.g., receptor mapping in non-clinical models)

Substances like Benzeneethanamine, N-ethyl-2,5-dimethoxy- and its analogues, which exhibit specific interactions with biological targets, can serve as valuable chemical probes for fundamental research. nih.gov Their ability to selectively bind to certain receptors makes them useful tools for exploring the structure and function of these receptors in non-clinical settings.

Receptor Mapping: The serotonin 5-HT2A receptor is a key target for many psychoactive compounds. nih.govnih.gov Benzeneethanamine, N-ethyl-2,5-dimethoxy- and its structural relatives can be used to probe the binding pocket of this receptor. nih.gov By systematically modifying the structure of the ligand and observing the effects on binding affinity and functional activity, researchers can map the key interaction points within the receptor. This information is invaluable for understanding the molecular basis of receptor activation and for the rational design of new, more selective ligands.

Radiolabeling and Imaging: The synthesis of radiolabeled versions of Benzeneethanamine, N-ethyl-2,5-dimethoxy- would enable its use in a variety of in vitro and in vivo imaging techniques. nih.govsnmjournals.org For example, a radiolabeled ligand could be used in autoradiography studies on tissue slices to visualize the distribution of its target receptors. nih.gov This would provide a detailed map of receptor localization in different brain regions or other tissues, contributing to our understanding of their physiological roles.

| Research Application | Methodology | Potential Outcomes |